N-(2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a pyrrole core linked to a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group. The acetamide moiety is further functionalized with a 2-fluorophenyl group. This structural framework is characteristic of bioactive molecules, as 1,2,4-oxadiazoles are known for their metabolic stability and ability to engage in hydrogen bonding, while pyrrole rings contribute to π-π stacking interactions in biological targets . The fluorine atom at the ortho position of the phenyl group enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-14-8-10-15(11-9-14)20-24-21(28-25-20)18-7-4-12-26(18)13-19(27)23-17-6-3-2-5-16(17)22/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHRJUPQMWIZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological significance, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a fluorophenyl group , a pyrrole ring , and an oxadiazole moiety . The molecular formula is with a molecular weight of approximately 321.36 g/mol.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. In particular, derivatives of oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study showed that oxadiazole derivatives had IC50 values ranging from 10 to 100 µM against human colon adenocarcinoma (HT-29) and other cancer lines .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HT-29 (Colon) | 20 |
| B | HeLa (Cervical) | 15 |
| C | MCF-7 (Breast) | 25 |
| D | A549 (Lung) | 30 |
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. Studies have indicated that oxadiazole compounds can inhibit the activity of cyclooxygenases (COX-1 and COX-2), which play a critical role in the inflammatory response .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Research has demonstrated that oxadiazole derivatives possess effective antibacterial and antifungal activities. For example, compounds with similar structures have shown inhibition against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E | Staphylococcus aureus | 32 µg/mL |
| F | Escherichia coli | 16 µg/mL |
| G | Candida albicans | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
- Interaction with Cellular Receptors : It may interact with specific receptors involved in cellular signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that oxadiazole derivatives can modulate ROS levels, contributing to their anticancer effects.
Case Studies
One notable case study involved the testing of a related oxadiazole compound on a panel of cancer cell lines. The results indicated significant inhibition of cell growth in both drug-sensitive and drug-resistant strains, highlighting the potential for developing new anticancer agents based on this scaffold .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Pharmacological Activity and Substituent Effects
- Antiproliferative Activity : Hydroxyacetamide derivatives (e.g., FP1–12) exhibit antiproliferative effects via mechanisms involving triazole and imidazole moieties . The target compound’s 4-methylphenyl group may enhance hydrophobic interactions in enzyme active sites compared to 4-fluorophenyl analogs .
- Anti-exudative Activity : Sulfanyl-containing acetamides (e.g., 3.1–3.21) demonstrate anti-inflammatory effects, with potency influenced by heterocyclic substituents . The absence of a sulfanyl group in the target compound may limit this activity.
- Metabolic Stability: Fluorine substitution (as in the 2-fluorophenyl group) typically reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Physicochemical Properties
- Lipophilicity : The 2-fluorophenyl and 4-methylphenyl groups increase logP values relative to methoxyethyl or hydroxyacetamide derivatives, favoring blood-brain barrier penetration .
- Solubility : Methoxyethyl-substituted analogs (e.g., ) exhibit higher aqueous solubility due to polar ether linkages, whereas the target compound’s solubility may rely on formulation strategies.
Research Findings and Limitations
- Activity Data : Direct pharmacological data (e.g., IC50 values) for the target compound are absent in the provided evidence. However, structural analogs with 1,2,4-oxadiazole motifs show promise in oncology and inflammation .
- Synthetic Challenges : The synthesis of such compounds often requires pyridine/zeolite catalysis under reflux, as described for hydroxyacetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
